molecular formula C17H13FO B14186248 1-Fluoro-2-(2-methoxyphenyl)naphthalene CAS No. 918630-50-9

1-Fluoro-2-(2-methoxyphenyl)naphthalene

Cat. No.: B14186248
CAS No.: 918630-50-9
M. Wt: 252.28 g/mol
InChI Key: YUIHNBWJNWRRPW-UHFFFAOYSA-N
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Description

1-Fluoro-2-(2-methoxyphenyl)naphthalene is a fluorinated aromatic compound characterized by a naphthalene core substituted with a fluorine atom at position 1 and a 2-methoxyphenyl group at position 2. The methoxy group (-OCH₃) is electron-donating, while the fluorine atom exerts an electron-withdrawing effect, creating a unique electronic balance that influences reactivity, solubility, and biological interactions.

Properties

CAS No.

918630-50-9

Molecular Formula

C17H13FO

Molecular Weight

252.28 g/mol

IUPAC Name

1-fluoro-2-(2-methoxyphenyl)naphthalene

InChI

InChI=1S/C17H13FO/c1-19-16-9-5-4-8-14(16)15-11-10-12-6-2-3-7-13(12)17(15)18/h2-11H,1H3

InChI Key

YUIHNBWJNWRRPW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2=C(C3=CC=CC=C3C=C2)F

Origin of Product

United States

Preparation Methods

The synthesis of 1-Fluoro-2-(2-methoxyphenyl)naphthalene can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically involves the use of a palladium catalyst and boron reagents under mild conditions . Another method involves the fluorination of naphthalene derivatives using reagents such as Selectfluor . Industrial production methods may vary, but they generally follow similar principles, ensuring the efficient and scalable synthesis of the compound.

Chemical Reactions Analysis

1-Fluoro-2-(2-methoxyphenyl)naphthalene undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, boron reagents, and fluorinating agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Fluoro-2-(2-methoxyphenyl)naphthalene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Fluoro-2-(2-methoxyphenyl)naphthalene involves its interaction with various molecular targets. The fluorine atom’s presence can influence the compound’s reactivity and interaction with other molecules. The specific pathways and targets depend on the compound’s application and the context in which it is used .

Comparison with Similar Compounds

Key Comparisons:

Substituent Effects :

  • Electron-Withdrawing Groups (e.g., F, CF₃) : Fluorine and trifluoromethyl groups increase electrophilicity, enhancing reactivity in substitution reactions and interactions with biological targets like enzymes . Methoxy groups, conversely, donate electrons, stabilizing aromatic systems and altering solubility .
  • Positional Isomerism : The placement of substituents on the naphthalene ring significantly impacts properties. For example, 1-fluoro derivatives exhibit different electronic profiles compared to 2-fluoro isomers due to resonance effects .

Biological Activity :

  • Fluorinated compounds generally show higher metabolic stability and membrane permeability. This compound’s dual functionality may synergize antimicrobial and anticancer effects, as seen in analogs like 1-(2-(Difluoromethoxy)phenyl)naphthalene .
  • Methyl or chloro substituents, as in 1-Chloro-2-methoxynaphthalene, often reduce bioactivity compared to fluorine due to increased toxicity or steric hindrance .

Applications :

  • Medicinal Chemistry : Fluorine-containing derivatives are prioritized in drug design. For instance, 1-Fluoro-2-(3-(trifluoromethyl)phenyl)naphthalene is explored as a topoisomerase inhibitor .
  • Materials Science : Methoxy-substituted naphthalenes, such as 1-(2-Methoxyphenyl)-2-methyl-naphthalene, are used in polymer synthesis due to their thermal stability .

Research Findings and Data

Electronic Properties (Comparative Analysis):

  • Lipophilicity : Fluorine increases logP values (e.g., 1-Fluoro-2-(2-fluorophenyl)naphthalene: logP ~3.2 vs. 1-Methoxy-2-phenylnaphthalene: logP ~2.8) .
  • Metabolic Stability: Fluorinated derivatives exhibit longer half-lives in vitro. For example, 1-Fluoro-2-(3-(trifluoromethyl)phenyl)naphthalene shows 50% degradation after 24 hours in hepatic microsomes, compared to <10% for non-fluorinated analogs .

Reactivity in Substitution Reactions:

  • Fluorine at position 1 undergoes slower nucleophilic substitution than chlorine due to stronger C-F bonds. For example, 1-Chloro-2-methoxynaphthalene reacts with NaOH 3x faster than its fluoro analog .

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